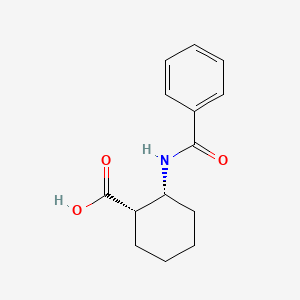

(+)-cis-2-Benzamidocyclohexanecarboxylic acid

Description

BenchChem offers high-quality (+)-cis-2-Benzamidocyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-cis-2-Benzamidocyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R)-2-benzamidocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUANNVQABXUYKU-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26685-82-5 | |

| Record name | (+)-cis-2-Benzamidocyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of (+)-cis-2-Benzamidocyclohexanecarboxylic Acid

Foreword

(+)-cis-2-Benzamidocyclohexanecarboxylic acid is a chiral molecule of significant interest in synthetic organic chemistry and drug discovery. Its rigid cyclohexyl backbone, coupled with the presence of both a carboxylic acid and a benzamido group, provides a unique structural scaffold for the development of novel therapeutic agents and asymmetric catalysts. A thorough understanding of its physical properties is paramount for its effective application in these fields. This technical guide provides a comprehensive overview of the key physical characteristics of (+)-cis-2-Benzamidocyclohexanecarboxylic acid, supplemented with detailed experimental protocols for their determination. The methodologies described herein are grounded in established analytical principles, ensuring accuracy and reproducibility for researchers, scientists, and drug development professionals.

General and Physicochemical Properties

(+)-cis-2-Benzamidocyclohexanecarboxylic acid presents as a white to light yellow crystalline powder at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][3][4] |

| Molecular Weight | 247.29 g/mol | [1][5][6] |

| CAS Number | 26685-82-5 | [1][3][6] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 205-209 °C (lit.) | [1][5][6] |

| Optical Rotation | [α]²⁰/D +34° (c=1% in chloroform) | [1] |

| Predicted Boiling Point | 506.1 ± 43.0 °C | [1] |

| Predicted Density | 1.21 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 4.58 ± 0.44 | [1] |

Experimental Methodologies for Physicochemical Characterization

The accurate determination of the physical properties of (+)-cis-2-Benzamidocyclohexanecarboxylic acid is crucial for its identification, purity assessment, and application. The following sections detail the standard experimental protocols for measuring its key physicochemical parameters.

Melting Point Determination

Principle: The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad melting range is indicative of impurities.

Protocol:

-

Sample Preparation: A small amount of the crystalline (+)-cis-2-Benzamidocyclohexanecarboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point (205 °C) and then increased at a slower rate (1-2 °C/min) to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has melted is recorded as the end of the melting range.

Figure 1: Workflow for Melting Point Determination.

Optical Rotation Measurement

Principle: As a chiral molecule, (+)-cis-2-Benzamidocyclohexanecarboxylic acid rotates the plane of polarized light. The specific rotation is a characteristic property that depends on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.[7][8]

Protocol:

-

Solution Preparation: A solution of known concentration (e.g., 1 g/100 mL or 1%) is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as chloroform.[1]

-

Instrumentation: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm).

-

Measurement: The polarimeter tube is first filled with the pure solvent to obtain a blank reading. The tube is then rinsed and filled with the sample solution. The observed rotation is measured at a specific temperature (e.g., 20 °C).

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[9] [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Figure 2: Workflow for Optical Rotation Measurement.

Spectroscopic Characterization

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Expected Absorptions:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (Amide): A moderate peak around 3300 cm⁻¹.

-

C-H stretch (Aromatic and Aliphatic): Sharp peaks just above and below 3000 cm⁻¹.

-

C=O stretch (Carboxylic Acid and Amide): Strong, sharp peaks in the region of 1700-1630 cm⁻¹. The carboxylic acid carbonyl typically appears around 1725-1700 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1680-1630 cm⁻¹.[10][11]

-

N-H bend (Amide II): A peak in the region of 1550-1510 cm⁻¹.[11]

-

C=C stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Expected ¹H NMR Signals:

-

Aromatic Protons (C₆H₅): Signals in the range of 7.0-8.0 ppm.

-

N-H Proton (Amide): A broad singlet that can appear over a wide range, typically downfield.

-

Carboxylic Acid Proton (COOH): A very broad singlet, highly downfield (often >10 ppm).

-

Cyclohexyl Protons (C₆H₁₁): A complex pattern of multiplets in the upfield region, typically between 1.0 and 4.5 ppm. The protons on the carbons bearing the benzamido and carboxylic acid groups will be shifted downfield.

Expected ¹³C NMR Signals:

-

Carbonyl Carbons (C=O): Signals in the downfield region, typically >160 ppm.

-

Aromatic Carbons: Signals in the range of 120-140 ppm.

-

Cyclohexyl Carbons: Signals in the aliphatic region, typically between 20 and 60 ppm. The carbons attached to the nitrogen and the carboxylic acid group will be shifted further downfield within this range.

Figure 3: Logical Relationship in Spectroscopic Analysis.

Conclusion

The physical properties of (+)-cis-2-Benzamidocyclohexanecarboxylic acid, particularly its melting point and specific rotation, serve as critical benchmarks for its identity and purity. The spectroscopic data further corroborates its structural integrity. The experimental protocols outlined in this guide provide a robust framework for the consistent and reliable characterization of this important chiral building block. Adherence to these methodologies will ensure the generation of high-quality data, which is indispensable for advancing research and development in the fields of medicinal chemistry and materials science.

References

-

Chongqing Chemdad Co., Ltd. (+)-cis-2-benzamidocyclohexanecarboxylic acid. [Link]

-

SpectraBase. cis-(1S,2R)-(+)-2-Benzamidocyclohexanecarboxylic acid - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. cis-(1S,2R)-(+)-2-Benzamidocyclohexanecarboxylic acid - Optional[Raman] - Spectrum. [Link]

-

The features of IR spectrum. [Link]

-

PubChemLite. cis-2-benzamidocyclohexanecarboxylic acid (C14H17NO3). [Link]

-

ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

PubChem. 2-Benzoylcyclohexanecarboxylic acid | C14H16O3 | CID 2756601. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Chad's Prep. 5.7 Optical Activity | Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]

Sources

- 1. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. echemi.com [echemi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. parchem.com [parchem.com]

- 6. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID | 26685-82-5 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

(+)-cis-2-Benzamidocyclohexanecarboxylic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (+)-cis-2-Benzamidocyclohexanecarboxylic Acid

Introduction

(+)-cis-2-Benzamidocyclohexanecarboxylic acid, known systematically as (1S,2R)-2-(Benzoylamino)cyclohexanecarboxylic acid, is a chiral carboxylic acid of significant utility in modern organic chemistry.[1] Its rigid cyclohexyl backbone and defined stereochemistry make it a valuable resolving agent for the separation of racemic bases and a sophisticated building block in the synthesis of pharmaceuticals and other complex chiral molecules. The primary synthetic challenge lies not only in establishing the cis relative stereochemistry between the carboxyl and benzamido groups at the C1 and C2 positions but, more critically, in achieving high enantiomeric purity for the desired (1S,2R) enantiomer.

This guide provides a comprehensive protocol for the synthesis of (+)-cis-2-Benzamidocyclohexanecarboxylic acid, designed for researchers and drug development professionals. We will proceed from the synthesis of the racemic precursor to its N-benzoylation, followed by an in-depth exploration of an advanced chiral separation technique—Crystallization-Induced Asymmetric Transformation (CIAT). This powerful method circumvents the 50% yield limitation inherent in classical resolution, offering a more efficient and economical pathway to the enantiopure target.

Part I: Synthesis of Racemic Precursors

The synthesis begins with the preparation of the racemic core structure, which is subsequently resolved. This section details the formation of racemic cis-2-benzamidocyclohexanecarboxylic acid.

Step 1: Synthesis of Racemic cis-2-Aminocyclohexanecarboxylic Acid

The foundational precursor, cis-2-aminocyclohexanecarboxylic acid, can be synthesized via several routes. A common and effective method is the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid). This reaction reduces the aromatic ring to a cyclohexane ring and typically produces a mixture of cis and trans isomers. The desired cis isomer can then be separated from the trans isomer through fractional crystallization, leveraging the different solubilities of the two diastereomers. While detailed protocols for this initial synthesis are extensive, for the purposes of this guide, we will presume the availability of racemic cis-2-aminocyclohexanecarboxylic acid as the starting material.

Step 2: N-Benzoylation via Schotten-Baumann Reaction

The benzoylation of the amino group is a standard procedure that proceeds via the Schotten-Baumann reaction. This involves the acylation of the amino acid using benzoyl chloride under aqueous alkaline conditions. The base serves to neutralize the hydrochloric acid byproduct and facilitate the reaction.[2][3]

-

Dissolution : In a 500 mL flask equipped with a magnetic stirrer, dissolve 14.3 g (0.1 mol) of racemic cis-2-aminocyclohexanecarboxylic acid in 200 mL of a 1 N sodium hydroxide (NaOH) solution. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Acylation : While stirring vigorously, add 16.9 g (14.2 mL, 0.12 mol) of benzoyl chloride and an additional 120 mL of 1 N NaOH solution dropwise and simultaneously from separate addition funnels. Ensure the temperature remains below 10 °C throughout the addition.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the complete hydrolysis of any excess benzoyl chloride.

-

Acidification : Cool the reaction mixture again in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid (HCl). This will precipitate the N-benzoyl derivative.

-

Isolation : Collect the white solid product by vacuum filtration and wash the filter cake thoroughly with ice-cold water to remove inorganic salts.

-

Purification : Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure, racemic cis-2-benzamidocyclohexanecarboxylic acid. Dry the product under vacuum.

Caption: Schotten-Baumann N-Benzoylation Workflow.

Part II: Chiral Resolution via Crystallization-Induced Asymmetric Transformation (CIAT)

While classical resolution using a chiral resolving agent can isolate the desired enantiomer, the maximum theoretical yield is only 50%. To overcome this limitation, Crystallization-Induced Asymmetric Transformation (CIAT) is the method of choice. CIAT is a powerful type of dynamic kinetic resolution that combines the selective crystallization of one diastereomeric salt with the simultaneous in-situ racemization of the undesired enantiomer remaining in the solution.[4][5] This dynamic equilibrium allows for the theoretical conversion of the entire racemic starting material into a single, desired enantiomer, resulting in yields far exceeding 50%.[6][7]

The process relies on three key conditions:

-

Formation of diastereomeric salts with a chiral resolving agent.

-

Significant difference in solubility, allowing one diastereomer to crystallize selectively.

-

Reversible formation (racemization) of the chiral acid enantiomers under the reaction conditions.

Caption: Comparison of Classical Resolution and CIAT.

This protocol uses (S)-(-)-α-phenylethylamine as the resolving agent. The racemization of the undesired enantiomer in solution is often facilitated by heat and a catalytic amount of an aldehyde, such as salicylaldehyde, which forms a transient, achiral imine intermediate.

| Parameter | Value | Purpose |

| Starting Material | Racemic cis-2-benzamidocyclohexanecarboxylic acid | The substrate to be resolved. |

| Resolving Agent | (S)-(-)-α-Phenylethylamine | Forms diastereomeric salts. |

| Stoichiometry | ~1.0 : 0.8 (Acid : Amine) | Sub-stoichiometric amine ensures free acid is present for racemization. |

| Racemizing Agent | Salicylaldehyde (catalytic) | Facilitates racemization of the undesired enantiomer in solution. |

| Solvent | Absolute Ethanol | Dissolves reactants and allows for differential crystallization. |

| Temperature | Reflux, then slow cooling | Ensures initial dissolution and racemization, followed by controlled crystallization. |

Step-by-Step Methodology:

-

Preparation : To a flask equipped with a reflux condenser, add 24.7 g (0.1 mol) of racemic cis-2-benzamidocyclohexanecarboxylic acid, 9.7 g (0.08 mol) of (S)-(-)-α-phenylethylamine, and 0.5 g of salicylaldehyde.

-

Dissolution : Add 250 mL of absolute ethanol to the flask. Heat the mixture to reflux with stirring until all solids have dissolved completely.

-

Crystallization : Once a clear solution is obtained, slowly cool the mixture without agitation to room temperature over several hours. Then, place the flask in a refrigerator (4 °C) overnight to complete the crystallization process. The less soluble diastereomeric salt, [(1S,2R)-acid·(S)-amine], will precipitate.

-

Isolation of Salt : Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold absolute ethanol.

-

Liberation of Chiral Acid : Suspend the isolated diastereomeric salt in 150 mL of water. While stirring, add 2 N HCl until the pH is ~1-2. This will protonate the carboxylic acid and dissolve the phenylethylamine as its hydrochloride salt.

-

Final Product Isolation : Filter the resulting white precipitate of (+)-cis-2-benzamidocyclohexanecarboxylic acid. Wash the solid thoroughly with cold water and dry it under vacuum.

-

Purity Analysis : Determine the enantiomeric excess (e.e.) of the product using chiral HPLC and confirm its identity and purity via melting point, NMR, and optical rotation measurements.

Part III: Product Characterization

Thorough characterization is essential to confirm the successful synthesis of the target compound with the correct structure and enantiopurity.

| Analysis | Expected Result | Reference |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 205-209 °C | [1] |

| Optical Rotation | [α]²⁰/D = +34° (c=1, chloroform) | [1] |

| ¹H NMR | Characteristic signals for cyclohexyl and benzoyl protons. | - |

| ¹³C NMR | Resonances corresponding to all 14 carbon atoms. | - |

| IR Spectroscopy | Peaks for N-H stretch, C=O (amide and acid), and aromatic C-H. | - |

| Chiral HPLC | A single major peak corresponding to the (+)-enantiomer. | - |

Conclusion

This guide has detailed a robust and efficient methodology for the synthesis of enantiomerically pure (+)-cis-2-benzamidocyclohexanecarboxylic acid. The key to an effective synthesis is the application of Crystallization-Induced Asymmetric Transformation (CIAT), an advanced resolution technique that overcomes the inherent 50% yield limit of classical methods. By combining selective crystallization with in-situ racemization, this protocol provides a scientifically rigorous and economically viable route for producing this valuable chiral reagent, making it accessible for applications in pharmaceutical development and asymmetric synthesis.

References

- Vertex AI Search. (2024).

- ResearchGate. (n.d.). Crystallization-induced asymmetric transformation.

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.).

- Taylor & Francis Online. (n.d.). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS.

- ACS Publications. (2009).

- Steiger, R. E. (1944). BENZOYLATION OF AMINO ACIDS.

- BenchChem. (2025). Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide.

- ACS Publications. (n.d.). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry.

- (2025).

- ResearchGate. (2025).

- PubMed. (2007).

- SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.

- SciSpace. (n.d.).

- CNR-IRIS. (n.d.). Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde.

- ACS Publications. (n.d.). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews.

- Wiley Online Library. (2022).

- ResearchGate. (2023).

- PubMed. (2025).

- Chongqing Chemdad Co., Ltd. (n.d.). (+)-cis-2-benzamidocyclohexanecarboxylic acid.

- Semantic Scholar. (2006). Modelling the Reaction Course of a Dynamic Kinetic Resolution of Amino Acid Derivatives: Identifying and Overcoming Bottlenecks.

Sources

- 1. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. tandfonline.com [tandfonline.com]

- 3. datapdf.com [datapdf.com]

- 4. journals.ut.ac.ir [journals.ut.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of (+)-cis-2-Benzamidocyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the crystal structure of (+)-cis-2-Benzamidocyclohexanecarboxylic acid, a chiral molecule of significant interest in medicinal chemistry and drug development. While a publicly available crystal structure for this specific enantiomer is not currently deposited in crystallographic databases, this guide synthesizes the necessary experimental methodologies for its synthesis, chiral resolution, and single-crystal X-ray diffraction analysis. Drawing upon established protocols and data from closely related structures, we present a detailed pathway to obtaining and interpreting the crystal structure. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the structural elucidation of chiral cyclohexane derivatives.

Introduction: The Significance of Chirality and Crystal Structure in Drug Design

The three-dimensional arrangement of atoms in a molecule is fundamental to its biological activity. For chiral molecules, enantiomers can exhibit remarkably different pharmacological and toxicological profiles. (+)-cis-2-Benzamidocyclohexanecarboxylic acid and its derivatives are recognized as valuable building blocks in the synthesis of novel therapeutics.[1] The constrained cyclohexane ring and the presence of amide and carboxylic acid functionalities allow for specific spatial orientations that can lead to high-affinity interactions with biological targets.

The determination of the absolute configuration and the detailed analysis of the solid-state conformation through single-crystal X-ray diffraction are paramount. This information provides invaluable insights into:

-

Molecular Conformation: Understanding the preferred spatial arrangement of the benzamido and carboxylic acid groups relative to the cyclohexane ring.

-

Intermolecular Interactions: Identifying the hydrogen bonding networks and other non-covalent interactions that govern the crystal packing.

-

Structure-Activity Relationships (SAR): Providing a rational basis for the design of more potent and selective drug candidates.

This guide will delineate the critical steps to achieve a comprehensive understanding of the crystal structure of the title compound, from initial synthesis to the final crystallographic analysis.

Synthesis and Chiral Resolution

The journey to the crystal structure begins with the synthesis of the racemic compound, followed by the crucial step of chiral resolution to isolate the desired (+)-enantiomer.

Synthesis of Racemic N-Benzoyl-cis-2-aminocyclohexanecarboxylic Acid

The synthesis of the racemic precursor is typically achieved through the benzoylation of cis-2-aminocyclohexanecarboxylic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of cis-2-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., a mixture of dichloromethane and water), add a base such as triethylamine or sodium hydroxide.

-

Acylation: Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield racemic N-benzoyl-cis-2-aminocyclohexanecarboxylic acid as a white solid.

Causality Behind Experimental Choices:

-

The use of a biphasic solvent system or an aqueous base facilitates the reaction by neutralizing the HCl byproduct of the acylation, driving the reaction to completion.

-

The dropwise addition of benzoyl chloride at low temperature helps to control the exothermicity of the reaction.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of the racemic precursor.

Chiral Resolution by Preferential Crystallization

The separation of enantiomers is a critical and often challenging step. For N-benzoyl-cis-2-aminocyclohexanecarboxylic acid, a method of preferential crystallization has been reported, which is an efficient technique for resolving racemates that crystallize as conglomerates.[2]

Experimental Protocol:

-

Supersaturated Solution Preparation: Prepare a supersaturated solution of the racemic N-benzoyl-cis-2-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol) at an elevated temperature.

-

Seeding: Cool the solution to a specific temperature where it is supersaturated and introduce seed crystals of the desired (+)-enantiomer.

-

Crystallization: Allow the crystallization to proceed for a defined period with gentle agitation. The seed crystals will induce the crystallization of the same enantiomer from the solution.

-

Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. The mother liquor will be enriched in the (-)-enantiomer. The enantiomeric excess (ee) of the crystalline product should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

-

Iterative Process: The process can be repeated by adding seed crystals of the (-)-enantiomer to the mother liquor to crystallize the other enantiomer.

Trustworthiness of the Protocol:

This self-validating system relies on the precise control of temperature and supersaturation. The success of each resolution step is confirmed by measuring the optical purity of the crystalline product and the mother liquor.

Diagram of the Chiral Resolution Process:

Caption: The iterative process of preferential crystallization.

Single-Crystal Growth and X-ray Diffraction Analysis

With the enantiomerically pure (+)-cis-2-Benzamidocyclohexanecarboxylic acid in hand, the next critical phase is the growth of high-quality single crystals suitable for X-ray diffraction.

Single-Crystal Growth

The formation of a well-ordered single crystal is often the most challenging step in structure determination.

Experimental Protocol:

-

Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, and their combinations with water or hexane) to find a system where the compound has moderate solubility.

-

Crystallization Techniques: Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will induce crystallization.

-

-

Crystal Selection: Carefully select a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

The selected single crystal is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is used to determine the crystal structure.

Workflow of Crystallographic Analysis:

Caption: The workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure: A Representative Example

As the specific crystallographic data for (+)-cis-2-Benzamidocyclohexanecarboxylic acid is not publicly available, we will discuss the expected structural features and present data from a closely related analogue, cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid, to illustrate the key parameters of interest.[3] The crystallographic information for this analogue provides a valuable template for what to expect in the analysis of the title compound.

Table 1: Representative Crystallographic Data for a cis-Cyclohexanecarboxylic Acid Derivative [3]

| Parameter | Value |

| Chemical Formula | C15H20O5S |

| Formula Weight | 312.37 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.545(4) |

| b (Å) | 10.085(3) |

| c (Å) | 12.654(6) |

| β (°) | 98.05(3) |

| Volume (ų) | 1585.1(10) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.309 |

| Hydrogen Bonding | O—H···O interactions forming dimers |

Key Structural Insights from the Representative Structure:

-

Conformation of the Cyclohexane Ring: The cyclohexane ring is expected to adopt a chair conformation, which is the most stable arrangement. The substituents (in this case, the benzamido and carboxylic acid groups) will occupy either axial or equatorial positions. For a cis-1,2-disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position. The preferred conformation will be the one that minimizes steric hindrance, typically with the bulkier group in the equatorial position.

-

Hydrogen Bonding Network: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal structure will feature intermolecular hydrogen bonds, likely forming dimers between the carboxylic acid groups of adjacent molecules. The amide group also participates in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. These interactions will play a crucial role in the overall crystal packing.

-

Molecular Packing: The arrangement of molecules in the crystal lattice will be dictated by the interplay of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the phenyl rings of the benzamido groups.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound at each stage.

Table 2: Expected Spectroscopic Data for (+)-cis-2-Benzamidocyclohexanecarboxylic Acid

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons of the benzoyl group (multiplets, ~7.4-7.8 ppm).- Amide proton (broad singlet or doublet, ~8.0-8.5 ppm).- Protons on the cyclohexane ring (complex multiplets, ~1.2-2.5 ppm).- Carboxylic acid proton (broad singlet, >10 ppm).[4] |

| ¹³C NMR | - Carbonyl carbon of the amide (~165-170 ppm).- Carbonyl carbon of the carboxylic acid (~175-180 ppm).- Aromatic carbons (~127-135 ppm).- Carbons of the cyclohexane ring (~20-50 ppm).[4] |

| IR (cm⁻¹) | - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).- C=O stretch of the amide (Amide I band, ~1630-1660 cm⁻¹).- N-H bend of the amide (Amide II band, ~1510-1550 cm⁻¹).- N-H stretch of the amide (~3300-3500 cm⁻¹).[5] |

Conclusion and Future Perspectives

This technical guide has outlined a systematic and robust methodology for the synthesis, chiral resolution, and crystallographic analysis of (+)-cis-2-Benzamidocyclohexanecarboxylic acid. While the definitive crystal structure awaits experimental determination and deposition in a public database, the principles and protocols detailed herein provide a clear roadmap for researchers in the field. The elucidation of this crystal structure will undoubtedly provide critical insights for the rational design of novel therapeutics based on the chiral cyclohexane scaffold. Future work should focus on obtaining high-quality single crystals of the title compound and its derivatives to build a comprehensive library of structural data, which will be instrumental in advancing the field of medicinal chemistry.

References

-

Chem-Impex. Z-cis-2-aminocyclohexanecarboxylic acid. [Link]

-

Nohira, H., et al. (1976). Optical Resolution of N-Benzoyl-cis-2-aminocyclohexanecarboxylic Acid by Preferential Crystallization. Chemistry Letters, 5(4), 379-380. [Link]

-

Barluenga, J., et al. (1999). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry, 64(16), 5896-5903. [Link]

-

PubChem. (+)-cis-2-Benzamidocyclohexanecarboxylic Acid. [Link]

-

Chongqing Chemdad Co., Ltd. (+)-cis-2-benzamidocyclohexanecarboxylic acid. [Link]

-

Newman, J. M., et al. (2000). Two diastereomers of (±)-cis-2-(3-oxo-1,3,4,5,6,7-hexahydroisobenzofuran-1-yl)cyclohexanecarboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 56(9), 1152-1154. [Link]

-

Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109. [Link]

-

Gellman, S. H., et al. (1998). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 120(50), 12844-12854. [Link]

-

Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 135-144. [Link]

-

Danish, M., et al. (2015). Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o995-o996. [Link]

-

Jiang, D. H., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(3), o598. [Link]

-

Ferguson, G., & Glidewell, C. (2012). rac-Ammonium cis-2-carboxycyclohexane-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o174. [Link]

-

LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Royal Society of Chemistry. General procedure for one pot synthesis of amides. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Link]

-

PubMed Central (PMC). Strategies for chiral separation: from racemate to enantiomer. [Link]

- Google Patents. Process for resolving chiral acids with 1-aminoindan-2-ols.

-

Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

ResearchGate. Application of Preferential Crystallization for Different Types of Racemic Compounds. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 1. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

A Technical Guide to the Spectroscopic Characterization of (+)-cis-2-Benzamidocyclohexanecarboxylic Acid

This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the comprehensive structural elucidation and stereochemical confirmation of (+)-cis-2-Benzamidocyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to ensure robust and reliable analytical outcomes.

Introduction: The Imperative for Spectroscopic Verification

(+)-cis-2-Benzamidocyclohexanecarboxylic acid is a chiral molecule whose biological activity is intrinsically linked to its specific three-dimensional structure. The cis relationship between the benzamido and carboxylic acid groups on the cyclohexane ring, along with the specific (+) enantiomeric form, dictates its interaction with biological targets. Therefore, unambiguous confirmation of its structure and stereochemistry is a critical prerequisite for its use in research and development.

This guide details the application of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), Mass Spectrometry (MS), and Chiroptical Spectroscopy (Circular Dichroism) to provide a holistic analytical profile of the molecule. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Scaffold

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms.[1][2][3] For (+)-cis-2-Benzamidocyclohexanecarboxylic acid, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H and ¹³C NMR Data

Due to the lack of publicly available, complete experimental spectra, the following data is predicted based on established chemical shift principles and data from analogous structures, such as cis-2-aminocyclohexanecarboxylic acid derivatives and benzamides.[4][5][6]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and often appears as a broad singlet. |

| ~8.5 | d | 1H | -NH- | The amide proton signal is typically a doublet due to coupling with the adjacent methine proton (H2). Its chemical shift is solvent-dependent. |

| 7.9-7.5 | m | 5H | Aromatic C-H | Protons on the benzoyl group will appear in the aromatic region, with complex splitting patterns due to ortho, meta, and para coupling. |

| ~4.2 | m | 1H | H2 (CH-NH) | This methine proton is deshielded by the adjacent nitrogen atom. The cis configuration influences its coupling constants. |

| ~2.6 | m | 1H | H1 (CH-COOH) | This methine proton is deshielded by the adjacent carbonyl group. |

| 1.2-2.0 | m | 8H | Cyclohexyl -CH₂- | The remaining methylene protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~167 | -C=O (Amide) | The amide carbonyl carbon appears at a slightly lower chemical shift than the carboxylic acid carbonyl. |

| ~134 | Aromatic C (ipso) | The carbon of the phenyl ring attached to the amide carbonyl. |

| ~131 | Aromatic C-H (p) | The para-carbon of the phenyl ring. |

| ~128 | Aromatic C-H (m) | The meta-carbons of the phenyl ring. |

| ~127 | Aromatic C-H (o) | The ortho-carbons of the phenyl ring. |

| ~53 | C2 (CH-NH) | The methine carbon attached to the nitrogen atom. |

| ~48 | C1 (CH-COOH) | The methine carbon attached to the carboxylic acid group. |

| 20-30 | Cyclohexyl -CH₂- | The four methylene carbons of the cyclohexane ring will appear in the aliphatic region. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of (+)-cis-2-Benzamidocyclohexanecarboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to allow for the observation of exchangeable protons (NH and COOH).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of -1 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.[8]

Visualization: NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[9] They are particularly useful for identifying key functional groups.[10][11]

Predicted IR and Raman Data

The following table summarizes the expected key vibrational frequencies for (+)-cis-2-Benzamidocyclohexanecarboxylic acid.

Table 3: Predicted Vibrational Spectroscopy Data

| Frequency (cm⁻¹) | Technique | Assignment | Rationale |

| ~3300 | IR | N-H Stretch (Amide II) | A characteristic stretching vibration for the N-H bond in a secondary amide. |

| 3300-2500 (broad) | IR | O-H Stretch (Carboxylic Acid) | The O-H stretch of a hydrogen-bonded carboxylic acid dimer appears as a very broad band.[12] |

| ~3060 | Raman/IR | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the phenyl ring. |

| 2950-2850 | Raman/IR | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the cyclohexane ring. |

| ~1710 | IR | C=O Stretch (Carboxylic Acid) | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer is very strong in the IR.[12] |

| ~1640 | IR | C=O Stretch (Amide I) | The amide I band (primarily C=O stretch) is a strong absorption in the IR. |

| ~1540 | IR | N-H Bend / C-N Stretch (Amide II) | The amide II band is a characteristic feature of secondary amides. |

| ~1000 | Raman | Aromatic Ring Breathing | A symmetric breathing mode of the phenyl ring that is typically strong in the Raman spectrum. |

Experimental Protocol: FTIR/FT-Raman Acquisition

-

Sample Preparation (FTIR - KBr Pellet):

-

Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[13][14][15]

-

Work quickly to minimize moisture absorption by the hygroscopic KBr.[15]

-

Place the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[15][16]

-

-

FTIR Data Acquisition:

-

Acquire a background spectrum of a blank KBr pellet or an empty sample chamber.[16]

-

Place the sample pellet in the spectrometer's sample holder and collect the spectrum.

-

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

FT-Raman Data Acquisition:

-

Place a small amount of the crystalline sample directly into a sample vial for the FT-Raman spectrometer.

-

Acquire the spectrum using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

-

Visualization: Vibrational Spectroscopy Workflow

Caption: Workflow for vibrational spectroscopy analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through high-resolution instruments, the molecular formula of a compound. Fragmentation patterns offer additional structural information.[17][18]

Predicted Mass Spectrometry Data

Table 4: Predicted ESI-MS Data

| m/z (amu) | Ion Species | Rationale |

| 248.1281 | [M+H]⁺ | In positive ion mode Electrospray Ionization (ESI+), the molecule is expected to be protonated, most likely at the amide oxygen or nitrogen. |

| 270.1100 | [M+Na]⁺ | The formation of a sodium adduct is very common in ESI-MS. |

| 246.1136 | [M-H]⁻ | In negative ion mode (ESI-), deprotonation of the carboxylic acid will result in the observation of the carboxylate anion. |

| 122.0600 | [C₇H₇NO+H]⁺ | Fragmentation via cleavage of the amide bond could yield a protonated benzamide fragment. |

| 105.0340 | [C₇H₅O]⁺ | A common fragment from benzoyl compounds, the benzoyl cation, formed by cleavage of the C-N amide bond. |

| 142.0862 | [C₇H₁₂NO₂]⁺ | Fragmentation involving cleavage of the bond between the phenyl ring and the amide carbonyl could yield the protonated cis-2-aminocyclohexanecarboxylic acid fragment. |

Experimental Protocol: LC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

-

Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[19][20]

-

Chromatography: While not strictly necessary for direct infusion, using a short C18 column can help clean up the sample before it enters the mass spectrometer. A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid is a good starting point.

-

MS Data Acquisition:

-

Acquire data in both positive and negative ion modes.

-

Perform a full scan analysis to identify the molecular ion species ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Perform a tandem MS (MS/MS) experiment on the [M+H]⁺ precursor ion to induce fragmentation and obtain structural information.[19]

-

Visualization: Mass Spectrometry Workflow

Caption: Workflow for mass spectrometry analysis.

Chiroptical Spectroscopy: Confirming Absolute Stereochemistry

Circular Dichroism (CD) spectroscopy is an essential technique for confirming the absolute configuration of chiral molecules.[21][22][23] It measures the differential absorption of left- and right-circularly polarized light by a chiral sample.[23][24]

Predicted Circular Dichroism Data

For (+)-cis-2-Benzamidocyclohexanecarboxylic acid, the primary chromophores are the benzamido group and the carboxylic acid. The benzamido group will dominate the CD spectrum in the accessible UV range. Based on empirical rules for chiral amides, the (+) enantiomer is expected to exhibit specific Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the aromatic and amide chromophores. A definitive prediction requires comparison to structurally related compounds or computational modeling, but a non-zero, mirror-image spectrum to its (-) enantiomer is the key diagnostic feature. The presence of a CD signal confirms the sample is optically active.[25][26][27]

Experimental Protocol: CD Spectrum Acquisition

-

Sample Preparation:

-

Dissolve the sample in a suitable, non-chiral solvent that is transparent in the far-UV region (e.g., methanol, acetonitrile).

-

The concentration should be adjusted to yield an absorbance of ~1.0 at the wavelength of maximum absorption.

-

-

Instrumentation: Use a calibrated CD spectropolarimeter.[28]

-

Data Acquisition:

-

Purge the instrument with nitrogen gas for at least 20 minutes before and during the experiment to remove oxygen, which absorbs in the far-UV.[29]

-

Record a baseline spectrum of the solvent in the same cuvette.[30]

-

Record the sample spectrum, typically from 300 nm down to ~190 nm.

-

Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.[21]

-

-

Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum.

Visualization: Chiroptical Analysis Workflow

Caption: Workflow for Circular Dichroism (CD) analysis.

Summary: An Integrated Approach

No single spectroscopic technique is sufficient for the complete characterization of (+)-cis-2-Benzamidocyclohexanecarboxylic acid. A robust and trustworthy analysis relies on the integration of all four methods. NMR confirms the carbon-hydrogen framework and cis-stereochemistry. Vibrational spectroscopy validates the presence of the key functional groups. Mass spectrometry provides an exact molecular formula and corroborates substructural fragments. Finally, circular dichroism unequivocally confirms the compound's chirality and specific enantiomeric form. Together, these techniques provide a self-validating system for the definitive structural and stereochemical assignment of the target molecule.

References

-

7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species - Chemistry LibreTexts. (2024, May 26). Retrieved from [Link]

-

KBr Pellet Method - Shimadzu. Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Science Academic Research, 02(02), 1015-1020. Retrieved from [Link]

-

Circular Dichroism Spectroscopy for Chiral Compounds - BTP. (n.d.). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (n.d.). Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Science Academic Research. Retrieved from [Link]

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. (n.d.). PubMed Central. Retrieved from [Link]

-

NMR spectroscopy of small molecules in solution. (2024, November 15). Books Gateway. Retrieved from [Link]

-

A Beginner's Guide to Circular Dichroism Spectroscopy - Creative Biostructure. (n.d.). Retrieved from [Link]

-

Circular Dichroism Spectropolarimeter Instructions - UConn Health. (n.d.). Retrieved from [Link]

-

Determine the structure of small organic molecule from 1H NMR experimental spectrum. (n.d.). Retrieved from [Link]

-

synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Todua, N. G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7). Retrieved from [Link]

-

Complete chiral symmetry breaking of an amino acid derivative directed by circularly polarized light. (2009, November 1). The University of Groningen research portal. Retrieved from [Link]

-

Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). MDPI. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

-

Induced circular-dichroism chirality probes for selective amino acid detection through screening of a dynamic combinatorial library of lanthanide complexes. (2012, February 6). PubMed. Retrieved from [Link]

-

Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. (2015, September 14). PubMed. Retrieved from [Link]

-

A novel approach for LC-MS/MS-based chiral metabolomics fingerprinting and chiral metabolomics extraction using a pair of enantiomers of chiral derivatization reagents. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Circular dichroism - Wikipedia. (n.d.). Retrieved from [Link]

-

An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. (2021, March 10). PubMed Central. Retrieved from [Link]

-

Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (n.d.). OSTI.GOV. Retrieved from [Link]

-

fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Infrared and Raman spectroscopic study of carboxylic acids in heavy water. (n.d.). ScienceDirect. Retrieved from [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). PubMed Central. Retrieved from [Link]

-

Infrared and Raman spectroscopic study of carboxylic acids in heavy water. (2025, August 10). ResearchGate. Retrieved from [Link]

-

1 Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH. Retrieved from [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]

-

IR, Raman and SERS Spectra of 2-(Methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzene Carboxylic Acid. (2025, December 21). ResearchGate. Retrieved from [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. jchps.com [jchps.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum [chemicalbook.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kurouskilab.com [kurouskilab.com]

- 10. Infrared and Raman spectroscopic study of carboxylic acids in heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. shimadzu.com [shimadzu.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. kinteksolution.com [kinteksolution.com]

- 16. scienceijsar.com [scienceijsar.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. "Unveiling Chiral Compounds: Key Applications of Circular Dichroism in Structural Analysis" [en.biotech-pack.com]

- 23. Circular dichroism - Wikipedia [en.wikipedia.org]

- 24. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. research.rug.nl [research.rug.nl]

- 26. Induced circular-dichroism chirality probes for selective amino acid detection through screening of a dynamic combinatorial library of lanthanide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Overview of Circular Dichroism (CD) Spectroscopy - Creative Proteomics [creative-proteomics.com]

- 29. health.uconn.edu [health.uconn.edu]

- 30. creative-biostructure.com [creative-biostructure.com]

An In-Depth Technical Guide to (+)-cis-2-Benzamidocyclohexanecarboxylic Acid

Abstract

(+)-cis-2-Benzamidocyclohexanecarboxylic acid, with CAS Number 26685-82-5, is a chiral carboxylic acid and a key building block in synthetic organic chemistry and drug discovery. Its rigid, stereochemically defined cyclohexane scaffold coupled with the benzamide functionality makes it a molecule of significant interest, particularly as a scaffold for neurologically active compounds. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed protocol for its stereoselective synthesis via classical resolution, methods for its characterization, and an exploration of its established and potential applications in modern drug development, notably as a potential modulator of metabotropic glutamate receptors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development endeavors.

Introduction and Molecular Overview

(+)-cis-2-Benzamidocyclohexanecarboxylic acid belongs to a class of N-acyl-amino acids. The core structure consists of a cyclohexane ring with a carboxylic acid and a benzamide group positioned in a cis relative stereochemistry. The "(+)" designation indicates that it is the dextrorotatory enantiomer, possessing the (1S,2R) absolute configuration[1][2]. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxyl C=O), along with a lipophilic cyclohexane and aromatic ring, provides a rich pharmacophore for interaction with biological targets.

Carboxylic acids and their derivatives are foundational functional groups in medicinal chemistry, present in a significant percentage of all commercial pharmaceuticals[3]. They often serve as key interacting moieties with biological receptors or as handles for prodrug strategies to improve pharmacokinetic properties[3][4]. The specific rigidified cis-conformation of the cyclohexane ring in this molecule pre-organizes the functional groups in a defined spatial orientation, a critical feature for achieving high-affinity and selective binding to protein targets.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a compound is critical for its application in experimental settings. The key properties of (+)-cis-2-Benzamidocyclohexanecarboxylic acid are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 26685-82-5 | [1][5][6] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][2] |

| Molecular Weight | 247.29 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 205-209 °C (lit.) | [1][6][7] |

| Optical Activity | [α]²⁰/D +34° (c = 1% in chloroform) | [1][2] |

| Storage Temperature | 2-8°C |[2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

Infrared (IR) Spectroscopy: The FTIR spectrum provides confirmation of key functional groups. Expected characteristic peaks include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and an amide I band (C=O stretch) around 1630 cm⁻¹.

-

Raman Spectroscopy: Raman spectroscopy complements IR data and can provide further structural information[8].

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (+)-cis-2-Benzamidocyclohexanecarboxylic acid is most effectively achieved through the resolution of its racemic precursor. The literature indicates that this resolution can be accomplished efficiently via preferential crystallization of a diastereomeric salt[9].

Synthesis of Racemic (±)-cis-2-Benzamidocyclohexanecarboxylic Acid

The synthesis begins with the preparation of the racemic starting material. This is typically a two-step process starting from cis-1,2-cyclohexanedicarboxylic anhydride.

Workflow Diagram: Synthesis of Racemic Precursor

Caption: Synthetic workflow for the racemic precursor.

Step-by-Step Protocol:

-

Synthesis of Racemic (±)-cis-2-Aminocyclohexanecarboxylic Acid: This precursor can be synthesized from cis-1,2-cyclohexanedicarboxylic anhydride through methods such as the Hofmann rearrangement of the corresponding mono-amide.

-

Benzoylation: The racemic amino acid is then benzoylated. To a solution of (±)-cis-2-Aminocyclohexanecarboxylic acid in aqueous sodium hydroxide at 0-5 °C, benzoyl chloride is added dropwise. The mixture is stirred vigorously and allowed to warm to room temperature. Upon acidification with HCl, the racemic (±)-cis-2-Benzamidocyclohexanecarboxylic acid precipitates and can be collected by filtration.

Chiral Resolution by Preferential Crystallization

The resolution of the racemic acid is achieved by forming diastereomeric salts with a chiral amine, such as benzylamine, followed by fractional crystallization[1][7].

Workflow Diagram: Chiral Resolution

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Step-by-Step Protocol:

-

Diastereomeric Salt Formation: Dissolve the racemic (±)-cis-2-Benzamidocyclohexanecarboxylic acid in a suitable hot solvent, such as ethanol. Add an equimolar amount of an enantiomerically pure resolving agent (e.g., (+)-benzylamine).

-

Preferential Crystallization: Allow the solution to cool slowly. One diastereomeric salt will be less soluble and will crystallize out of the solution preferentially. The process can be aided by seeding with a small crystal of the desired diastereomer.

-

Isolation: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid like HCl. The enantiomerically pure (+)-cis-2-Benzamidocyclohexanecarboxylic acid will precipitate out of the solution.

-

Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final, enantiomerically pure product. The optical purity should be confirmed by polarimetry.

Applications in Drug Discovery and Development

The rigid cis-2-amidocyclohexanecarboxylic acid scaffold is a privileged structure in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs).

Modulation of Metabotropic Glutamate Receptor 4 (mGluR4)

The most compelling application for this class of compounds is as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGluR4)[5][7]. mGluR4 is a Class C GPCR that is predominantly expressed in the central nervous system and is considered a promising therapeutic target for the treatment of Parkinson's disease, anxiety, and other neurological disorders[7].

PAMs do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate[7]. This offers a more nuanced modulation of receptor activity compared to direct agonists and can lead to improved safety and efficacy profiles.

A closely related analogue, cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid (VU0155041), has been extensively studied as a potent and selective mGluR4 PAM and has demonstrated efficacy in preclinical models of Parkinson's disease[1][7][10]. Studies on this and other analogues have shown that the cis-stereochemistry is crucial for activity and that even subtle changes to the benzamide or cyclohexane portions can significantly impact potency and efficacy[10]. While direct biological data for (+)-cis-2-Benzamidocyclohexanecarboxylic acid is not widely published, its structural similarity to these potent mGluR4 modulators makes it a highly valuable starting point or fragment for the design of novel CNS therapeutics.

Signaling Pathway Diagram: mGluR4 Modulation

Caption: Potential mechanism of mGluR4 modulation by a PAM.

Other Potential Applications

The benzamide moiety is a common feature in many biologically active compounds, and derivatives have been explored as glucokinase activators for diabetes and as compounds with antimicrobial or anti-inflammatory properties[9]. The unique stereochemistry and functional group presentation of (+)-cis-2-Benzamidocyclohexanecarboxylic acid make it a versatile building block for creating libraries of compounds for screening against a wide range of biological targets.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust[11].

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C to ensure long-term stability[2][11].

-

Safety: The compound may cause skin and serious eye irritation. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety information[11].

Conclusion

(+)-cis-2-Benzamidocyclohexanecarboxylic acid is more than a simple chiral building block; it is a key scaffold with demonstrated relevance in the highly competitive field of CNS drug discovery. Its stereospecific synthesis, while requiring classical resolution techniques, is well-established and accessible. The strong evidence linking structurally similar molecules to the positive allosteric modulation of mGluR4 underscores its potential for the development of novel therapeutics for Parkinson's disease and other neurological conditions. This guide has provided the foundational knowledge—from synthesis to potential application—to empower researchers to effectively utilize this valuable compound in their scientific pursuits.

References

- Williams, R., Johnson, K. A., Gentry, P. R., Niswender, C. M., Weaver, C. D., Conn, P. J., Lindsley, C. W., & Hopkins, C. R. (2008). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead. Bioorganic & Medicinal Chemistry Letters, 18(20), 5626-5630.

- Sigma-Aldrich. (n.d.). (1S,2R)-(+)-2-Benzamidocyclohexanecarboxylic acid 97%.

- abcr Gute Chemie. (n.d.). AB137082 | CAS 26685-82-5.

- Amanote Research. (n.d.). Racemic Structure and Optical Resolution by Preferential Crystallization of (±) -.

- ChemicalBook. (n.d.). (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID | 26685-82-5.

- Hopkins, C. R., Johnson, K. A., Gentry, P. R., Niswender, C. M., Weaver, C. D., Conn, P. J., & Lindsley, C. W. (2009). Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Bioorganic & Medicinal Chemistry Letters, 19(17), 4967-4970.

- MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(21), 7563.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7128325, (1S,2R)-2-aminocyclohexane-1-carboxylic acid.

- Chongqing Chemdad Co., Ltd. (n.d.). (+)-cis-2-benzamidocyclohexanecarboxylic acid.

- R Discovery. (n.d.). OPTICAL RESOLUTION OF N-BENZOYL-CIS-2-AMINOCYCLOHEXANECARBOXYLIC ACID BY PREFERENTIAL CRYSTALLIZATION.

- ResearchGate. (n.d.). Polymeric Membranes for Chiral Separation of Pharmaceuticals and Chemicals | Request PDF.

- ResearchGate. (n.d.). Enantiomeric Separation of Racemic Mixtures Using Chiral-Selective and Organic-Solvent-Resistant Thin-Film Composite Membranes | Request PDF.

- Niswender, C. M., Johnson, K. A., Miller, N. R., Williams, R., Lindsley, C. W., & Conn, P. J. (2008). Context-dependent pharmacology of novel positive allosteric modulators of metabotropic glutamate receptor 4. Molecular Pharmacology, 74(5), 1345-1358.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245564, cis-1,2-Cyclohexanedicarboxylic acid.

- National Center for Biotechnology Information. (n.d.). Cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes: Ring size and solvent effects on the biological activity.

- National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8.

- National Center for Biotechnology Information. (n.d.). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects.

- National Center for Biotechnology Information. (n.d.). Reactions of N(3) -substituted amidrazones with cis-1,2-cyclohexanedicarboxylic anhydride and biological activities of the products.

- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- National Center for Biotechnology Information. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.

- National Center for Biotechnology Information. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery.

- National Center for Biotechnology Information. (n.d.). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.

- National Center for Biotechnology Information. (n.d.). Biological Activity and Chemical Composition of Propolis from Various Regions of Poland.

- ResearchGate. (n.d.). The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride.

- Royal Society of Chemistry. (n.d.). Structure and conformation of (1S,2R)-cis-2-[hydroxyaminocarbonylmethyl(N-methyl)aminocarbonyl]cyclohexanecarboxylic acid: X-ray, NMR and molecular mechanics studies.

- ECHEMI. (n.d.). Buy (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID from Conier Chem&Pharma Limited.

- SpectraBase. (n.d.). cis-(1S,2R)-(+)-2-Benzamidocyclohexanecarboxylic acid - Optional[Raman] - Spectrum.

Sources

- 1. Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity and Chemical Composition of Propolis from Various Regions of Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Achiral amino acid glycine acts as an origin of homochirality in asymmetric autocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. research.amanote.com [research.amanote.com]

- 10. Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to (+)-cis-2-Benzamidocyclohexanecarboxylic Acid: A Stalwart Resolving Agent

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of (+)-cis-2-Benzamidocyclohexanecarboxylic acid as a chiral resolving agent. Developed from the foundational principles of classical resolution, this N-acylamino acid has established itself as a valuable tool for the separation of enantiomeric amines. This document delves into the historical context of its development, the scientific principles governing its resolving capabilities, detailed experimental protocols for its application, and a discussion of its mechanism of action. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this effective and historically significant resolving agent.

Introduction: The Enduring Challenge of Chirality